3-Hydroxy-5-methylpyridine

Description

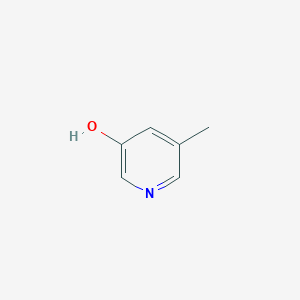

Structure

3D Structure

Properties

IUPAC Name |

5-methylpyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO/c1-5-2-6(8)4-7-3-5/h2-4,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYJNCIGFPWGVPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00279633 | |

| Record name | 5-methylpyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00279633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42732-49-0 | |

| Record name | 42732-49-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13518 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-methylpyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00279633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Hydroxy-5-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Hydroxy-5-methylpyridine: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxy-5-methylpyridine, also known as 5-methyl-3-pyridinol, is a heterocyclic aromatic organic compound with significant applications in medicinal chemistry and materials science. Its pyridine ring structure, substituted with hydroxyl and methyl groups, makes it a versatile building block for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the chemical properties, structural details, and key synthetic applications of this compound, tailored for researchers and professionals in drug development and chemical synthesis.

Chemical Properties

This compound is a stable compound under standard conditions, appearing as a brown to light brown crystalline powder.[1] Its chemical reactivity is largely influenced by the hydroxyl group and the nitrogen atom in the pyridine ring, allowing it to participate in a variety of chemical reactions. It is recognized as a valuable intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders, as well as in the formulation of agrochemicals.[1]

Quantitative Data

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| IUPAC Name | 5-methylpyridin-3-ol | [2][3][4] |

| Alternate Names | 3-Hydroxy-5-picoline, 5-Hydroxy-3-picoline | [1] |

| CAS Number | 42732-49-0 | [1][5][6][7] |

| Molecular Formula | C₆H₇NO | [1][5][6] |

| Molecular Weight | 109.13 g/mol | [1][5][7] |

| Melting Point | 136-140 °C | [8] |

| Boiling Point | 153 °C at 5 Torr | [8] |

| Solubility | Slightly soluble in water. Soluble in DMSO and Methanol (slightly). | [3][8][9] |

| pKa | 9.27 ± 0.10 (Predicted) | [8] |

| Appearance | Brown to light brown crystalline powder | [1] |

Chemical Structure

The structure of this compound is characterized by a pyridine ring with a hydroxyl group at the 3-position and a methyl group at the 5-position. This substitution pattern is crucial for its chemical reactivity and its utility as a synthetic intermediate.

Structural Identifiers

| Identifier | Representation | Reference |

| SMILES | CC1=CN=CC(O)=C1 | [2][6] |

| InChI | InChI=1S/C6H7NO/c1-5-2-6(8)4-7-3-5/h2-4,8H,1H3 | [8] |

| InChIKey | RYJNCIGFPWGVPA-UHFFFAOYSA-N | [2][4][8] |

Experimental Protocols

The following sections detail representative experimental protocols for the synthesis and analysis of this compound and its derivatives.

Synthesis of 3-hydroxy-5-methyl-2-nitropyridine

Representative Protocol (Adapted from the nitration of 3-hydroxypyridine):

Materials:

-

This compound

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃, sp gr 1.50)

-

Ice

-

Ether or Methylene Chloride

-

Magnesium Sulfate (MgSO₄)

Procedure:

-

With efficient stirring and cooling in an ice-water bath, gradually add 1.0 mole of this compound to 650 ml of concentrated sulfuric acid, ensuring the internal temperature does not exceed 30°C.

-

Prepare a cold mixture of 48 ml of nitric acid (sp gr 1.50) and 92 ml of concentrated sulfuric acid.

-

Gradually add the cold nitrating mixture to the this compound solution over 3-5 hours, maintaining the reaction temperature between 40 to 45°C.

-

Allow the reaction mixture to stand overnight (approximately 16 hours).

-

Pour the mixture into 2 liters of ice and water.

-

Neutralize the solution to a pH of 1 to 4.

-

Extract the product three times with either ether or methylene chloride.

-

Dry the combined organic extracts over magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

-

The product, 3-hydroxy-5-methyl-2-nitropyridine, can be further purified by sublimation. A 76% theoretical yield has been reported for this reaction.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a suitable technique for the analysis of this compound. Due to the presence of the polar hydroxyl group, derivatization, such as silylation, may be necessary to improve volatility and chromatographic peak shape.

-

Principle: The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components are then ionized and fragmented in the mass spectrometer, allowing for identification based on their mass-to-charge ratio and fragmentation pattern.

-

Sample Preparation: A dilute solution of the compound in a suitable organic solvent (e.g., methanol, dichloromethane) is prepared. For silylation, a derivatizing agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used.

-

Instrumentation (Typical): A gas chromatograph equipped with a capillary column (e.g., DB-5ms) coupled to a mass spectrometer.

-

Data Analysis: The retention time from the gas chromatogram and the mass spectrum of the eluted peak are compared to a reference standard for confirmation of identity and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of this compound.

-

Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. The chemical shifts, coupling constants, and integration of the signals in an NMR spectrum provide detailed information about the molecular structure.

-

Sample Preparation: A small amount of the sample is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

Data Analysis: The number of signals corresponds to the number of chemically non-equivalent protons or carbons. The chemical shift values indicate the electronic environment of the nuclei. The splitting patterns (for ¹H NMR) reveal information about adjacent protons.

Mandatory Visualizations

Synthetic Workflow

The following diagram illustrates the workflow for the synthesis of 3-hydroxy-5-methyl-2-nitropyridine from this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. CN105272908A - Synthesizing technology for 3-hydroxy-2-nitropyridine - Google Patents [patents.google.com]

- 3. 3-Hydroxy-2-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. Page loading... [wap.guidechem.com]

- 6. Buy 4-Fluoro-3-hydroxy-5-methylpyridine (EVT-15429555) [evitachem.com]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. 2024.sci-hub.se [2024.sci-hub.se]

- 9. This compound, 97% | Fisher Scientific [fishersci.ca]

An In-depth Technical Guide to 3-Hydroxy-5-methylpyridine (CAS: 42732-49-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxy-5-methylpyridine, a versatile heterocyclic compound, holds significant promise as a key building block in the synthesis of novel therapeutic agents and other fine chemicals. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed spectroscopic analysis, and a review of its current and potential applications in drug development and other industrial sectors. Special emphasis is placed on its role as a pharmaceutical intermediate, particularly in the development of treatments for neurological disorders. This document also includes detailed experimental protocols and safety information to facilitate its use in a research and development setting.

Chemical and Physical Properties

This compound, also known as 5-methyl-3-pyridinol, is a brown to light brown crystalline powder.[1] Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Reference(s) |

| CAS Number | 42732-49-0 | [2] |

| Molecular Formula | C₆H₇NO | [2] |

| Molecular Weight | 109.13 g/mol | [2] |

| Appearance | Brown to light brown crystalline powder | [1] |

| Melting Point | 122-134 °C | [1] |

| Boiling Point | Not available | |

| Density | Not available | |

| pKa | Not available | |

| Solubility | Slightly soluble in water. Soluble in DMSO and Methanol. | [1] |

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques. The key spectral data are presented below.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ¹H and ¹³C NMR spectral data with chemical shifts (δ) in ppm and coupling constants (J) in Hz will be populated here upon successful retrieval from scientific literature and databases.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| Data to be populated | O-H stretch | Strong, Broad |

| Data to be populated | C-H stretch (aromatic) | Medium |

| Data to be populated | C-H stretch (methyl) | Medium |

| Data to be populated | C=C and C=N stretching (aromatic ring) | Medium-Strong |

| Data to be populated | C-O stretch | Strong |

| Data to be populated | C-H bend (aromatic) | Medium |

| Data to be populated | C-H bend (methyl) | Medium |

Mass Spectrometry (MS)

The mass spectrum of this compound provides crucial information about its molecular weight and fragmentation pattern.

| m/z | Relative Intensity (%) | Assignment |

| 109 | Data to be populated | [M]⁺ (Molecular ion) |

| Data to be populated | Data to be populated | Fragment ions |

Synthesis and Reactivity

Synthetic Routes

Chemical Reactivity

This compound serves as a versatile intermediate in organic synthesis. A notable reaction is its nitration to yield 3-hydroxy-5-methyl-2-nitropyridine, which can be a precursor for further functionalization.[3]

Applications in Research and Development

This compound is a valuable building block with diverse applications across various industries.

Pharmaceutical Development

The primary application of this compound lies in its role as a key intermediate in the synthesis of pharmaceuticals.[1] It is particularly utilized in the development of drugs targeting neurological disorders.[1] The pyridine scaffold is a common motif in many biologically active molecules, and the hydroxyl and methyl groups on this compound offer sites for further chemical modification to create a library of potential drug candidates.

Agrochemicals

This compound is also employed in the formulation of agrochemicals, contributing to the development of new pesticides and herbicides.[1]

Flavor and Fragrance Industry

The unique chemical structure of this compound lends itself to applications in the flavor and fragrance industry, where it can be used as a precursor to synthesize aromatic compounds.[1]

Analytical Chemistry

Due to its stable nature and well-defined properties, it is also used as a reference standard in various analytical techniques.[1]

Biological Activity and Toxicology

While its primary role is as a synthetic intermediate, some sources suggest potential biological activities. One report indicates that a compound referred to as "3HMP" has shown antiviral properties against the influenza virus and has been explored as a biomarker.[4] However, it is crucial to note that this information has not been definitively linked to the this compound isomer (CAS 42732-49-0) in the available literature, and further research is required to substantiate these claims for this specific compound.

A comprehensive toxicological profile for this compound is not yet established. Standard safety precautions for handling chemical reagents should be observed.

Experimental Protocols

Synthesis of 2-Hydroxy-5-methylpyridine (Illustrative Protocol)

This protocol is for a related compound and is provided for illustrative purposes to demonstrate a potential synthetic methodology in this class of compounds.

Materials:

-

2-Amino-5-methylpyridine

-

Concentrated Sulfuric Acid

-

Sodium Nitrite

-

Water

-

50% w/w Sodium Hydroxide solution

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate

Procedure:

-

In a 500-mL two-necked round-bottomed flask equipped with an internal thermometer and a magnetic stirrer, add 150 mL of water and 40 g of concentrated sulfuric acid.

-

Cool the solution to below 0°C using an acetone/ice bath.

-

Slowly add 18.2 g (168 mmol) of 2-amino-5-methylpyridine to the cooled solution.

-

Prepare a solution of 15.4 g (223 mmol) of sodium nitrite in 30 mL of water. Add this solution dropwise to the reaction mixture, maintaining the temperature between 0-5°C.

-

After the addition is complete, stir the mixture at 0°C for 45 minutes.

-

Heat the reaction mixture to 95°C for 15 minutes.

-

Allow the mixture to cool to room temperature and adjust the pH to 6.5-7.0 using a 50% w/w aqueous sodium hydroxide solution.

-

Heat the mixture to 60°C and extract with ethyl acetate (4 x 100 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by recrystallization from hot/cold ethyl acetate.[5]

Safety and Handling

This compound is classified as a hazardous substance. It is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[6][7]

Precautionary Measures:

-

Wear protective gloves, clothing, and eye/face protection.

-

Use only in a well-ventilated area.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

Store in a well-ventilated place. Keep container tightly closed.

First Aid:

-

If swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.

-

If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

Conclusion

This compound is a chemical intermediate with significant potential, particularly in the pharmaceutical industry for the development of new drugs for neurological conditions. Its versatile reactivity allows for the synthesis of a wide range of derivatives. While its own biological activity is not yet well-defined, its role as a foundational scaffold warrants further investigation. This guide provides a summary of the current knowledge on this compound, aiming to support researchers in its safe and effective use in their scientific endeavors. Further studies are encouraged to fully elucidate its synthetic accessibility, spectroscopic properties, and potential pharmacological and toxicological profiles.

References

- 1. 2-Hydroxy-5-methylpyridine synthesis - chemicalbook [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. chemical-label.com [chemical-label.com]

- 7. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of 3-Hydroxy-5-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 3-Hydroxy-5-methylpyridine (also known as 5-methylpyridin-3-ol), a valuable pyridine derivative in pharmaceutical and agrochemical research. This document details two robust synthetic routes, complete with experimental protocols, quantitative data, and logical pathway diagrams.

Pathway 1: Synthesis from 3,5-Lutidine via N-Oxide Rearrangement

This pathway commences with the readily available starting material, 3,5-lutidine (3,5-dimethylpyridine), and proceeds through an N-oxide intermediate, which then undergoes a rearrangement to introduce the hydroxyl group.

Logical Pathway Diagram

Caption: Synthesis of this compound from 3,5-Lutidine.

Quantitative Data

| Step | Reactant | Product | Reagents | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 3,5-Lutidine | 3,5-Lutidine-N-oxide | H₂O₂, Acetic Acid | 80-90 | 3-5 | >95 |

| 2 | 3,5-Lutidine-N-oxide | 3-Acetoxy-5-methylpyridine | Acetic Anhydride | ~140 (reflux) | 1-2 | Not Specified |

| 3 | 3-Acetoxy-5-methylpyridine | This compound | HCl or NaOH (aq) | Reflux | 1-3 | High |

Experimental Protocols

Step 1: Synthesis of 3,5-Lutidine-N-oxide [1][2]

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3,5-lutidine (1.0 eq) and glacial acetic acid (3-5 vol).

-

Heat the mixture to 60-70°C.

-

Slowly add a 35% aqueous solution of hydrogen peroxide (1.1-1.5 eq) dropwise, maintaining the temperature between 80-90°C.

-

After the addition is complete, continue stirring at 90°C for 3-5 hours.

-

Cool the reaction mixture to room temperature and carefully quench any excess hydrogen peroxide with a reducing agent (e.g., sodium sulfite solution).

-

The acetic acid can be removed under reduced pressure.

-

The residue is then dissolved in water, and the pH is adjusted to >8 with a strong base (e.g., NaOH).

-

The aqueous layer is extracted multiple times with a suitable organic solvent (e.g., dichloromethane or chloroform).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield 3,5-lutidine-N-oxide as a solid.

Step 2: Synthesis of 3-Acetoxy-5-methylpyridine (Boekelheide Rearrangement) [3]

-

In a flask fitted with a reflux condenser, suspend 3,5-lutidine-N-oxide (1.0 eq) in acetic anhydride (3-5 vol).

-

Heat the mixture to reflux (approximately 140°C) and maintain for 1-2 hours.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature.

-

Carefully add the reaction mixture to ice water to quench the excess acetic anhydride.

-

Neutralize the solution with a base (e.g., sodium bicarbonate or sodium hydroxide) to a pH of 7-8.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 3-acetoxy-5-methylpyridine.

Step 3: Synthesis of this compound

-

To the crude 3-acetoxy-5-methylpyridine, add an excess of aqueous acid (e.g., 2M HCl) or base (e.g., 2M NaOH).

-

Heat the mixture to reflux for 1-3 hours until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature.

-

If acidic hydrolysis was performed, neutralize the solution to a pH of 7-8 with a base. If basic hydrolysis was used, neutralize with an acid.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Pathway 2: Synthesis from 3-Amino-5-methylpyridine via Diazotization

This alternative route utilizes 3-amino-5-methylpyridine as the starting material, which undergoes diazotization followed by hydrolysis of the resulting diazonium salt.

Logical Pathway Diagram

Caption: Synthesis of this compound from 3-Amino-5-methylpyridine.

Quantitative Data

| Step | Reactant | Product | Reagents | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 3-Amino-5-methylpyridine | 5-Methylpyridine-3-diazonium salt | NaNO₂, H₂SO₄ | 0-5 | <1 | Intermediate |

| 2 | 5-Methylpyridine-3-diazonium salt | This compound | H₂O, Heat | 50-100 | 1-2 | Moderate to Good |

Experimental Protocols

Steps 1 & 2: Diazotization of 3-Amino-5-methylpyridine and Subsequent Hydrolysis [4]

-

In a beaker, dissolve 3-amino-5-methylpyridine (1.0 eq) in a dilute solution of sulfuric acid (e.g., 10-20% v/v) and cool the mixture to 0-5°C in an ice-salt bath.

-

In a separate flask, prepare a solution of sodium nitrite (1.0-1.1 eq) in cold water.

-

Slowly add the sodium nitrite solution dropwise to the cooled solution of 3-amino-5-methylpyridine, keeping the temperature below 5°C. Stir vigorously during the addition.

-

After the addition is complete, continue to stir the reaction mixture at 0-5°C for an additional 30 minutes to ensure complete formation of the diazonium salt.

-

To facilitate hydrolysis, slowly and carefully heat the reaction mixture to 50-100°C. Nitrogen gas will be evolved.

-

Maintain the temperature until the gas evolution ceases (typically 1-2 hours).

-

Cool the reaction mixture to room temperature.

-

Neutralize the solution to a pH of 7-8 with a suitable base (e.g., sodium carbonate or ammonia solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain this compound.

References

- 1. Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Intermediates for the preparation of omeprazole - Patent 0103553 [data.epo.org]

- 3. Boekelheide reaction - Wikipedia [en.wikipedia.org]

- 4. Synthesis method of 3-bromo-5-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]

The Multifaceted Biological Activities of 3-Hydroxy-5-methylpyridine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 3-hydroxy-5-methylpyridine represent a versatile class of heterocyclic compounds exhibiting a broad spectrum of biological activities. This technical guide provides an in-depth overview of their significant antioxidant, anti-inflammatory, neuroprotective, and antimicrobial properties. By summarizing quantitative data, detailing experimental protocols, and visualizing key signaling pathways, this document serves as a comprehensive resource for researchers and professionals engaged in the discovery and development of novel therapeutics based on this privileged scaffold.

Introduction

The 3-hydroxypyridine scaffold is a key pharmacophore found in numerous biologically active molecules, including the essential vitamin B6. The introduction of a methyl group at the 5-position of this ring system has been shown to modulate the physicochemical and pharmacological properties of these derivatives, leading to a diverse range of therapeutic applications. These compounds have garnered significant interest for their potential to combat diseases associated with oxidative stress, inflammation, neurodegeneration, and microbial infections. This guide will explore the core biological activities of this compound derivatives, providing the necessary technical details to facilitate further research and development in this promising area of medicinal chemistry.

Antioxidant Activity

This compound derivatives are potent antioxidants, primarily due to the hydrogen-donating ability of the hydroxyl group on the pyridine ring. This allows them to effectively scavenge a variety of reactive oxygen species (ROS) and inhibit lipid peroxidation, thus mitigating cellular damage caused by oxidative stress.

Quantitative Antioxidant Activity Data

The antioxidant efficacy of this compound derivatives is commonly quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a standard metric, with lower values indicating higher antioxidant potency.

| Derivative Type | Assay | IC50 (µM) | Reference Compound | Reference IC50 (µM) |

| 3-(2-alkylamino-4-aminothiazol-5-oyl)pyridines | DPPH Radical Scavenging | 79 - 92 | Butylated Hydroxyanisole (BHA) | - |

| 3-Hydroxypyridin-4-one derivatives | DPPH Radical Scavenging | ~119 | - | - |

Table 1: In vitro antioxidant activity of 3-hydroxypyridine derivatives. Note: Data for a broader class of 3-hydroxypyridine derivatives is included to provide a general benchmark of antioxidant potential.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines a standard method for assessing the free radical scavenging activity of this compound derivatives using 2,2-diphenyl-1-picrylhydrazyl (DPPH).

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.

Materials:

-

This compound derivatives (test compounds)

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol

-

Ascorbic acid or Trolox (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.

-

Preparation of test compounds and control: Prepare stock solutions of the test compounds and the positive control in methanol. Perform serial dilutions to obtain a range of concentrations.

-

Assay:

-

To each well of a 96-well microplate, add 100 µL of the DPPH solution.

-

Add 100 µL of the different concentrations of the test compounds or the positive control to the respective wells.

-

For the blank, add 100 µL of methanol instead of the test compound.

-

-

Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution without the test compound, and Abs_sample is the absorbance of the DPPH solution with the test compound.

-

IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

Mechanism of Antioxidant Action

The primary mechanism of antioxidant activity for this compound derivatives involves the donation of a hydrogen atom from the 3-hydroxyl group to neutralize free radicals.

Figure 1. Hydrogen atom transfer mechanism.

Anti-inflammatory Activity

Chronic inflammation is a key contributor to various diseases. This compound derivatives have demonstrated promising anti-inflammatory effects, primarily through the inhibition of key inflammatory enzymes such as cyclooxygenases (COX).

Quantitative Anti-inflammatory Activity Data

The anti-inflammatory potential of these derivatives is often assessed by their ability to inhibit COX-1 and COX-2 enzymes.

| Derivative Type | Target | IC50 (µM) | Reference Compound | Reference IC50 (µM) |

| Pyrimidine derivatives | COX-1 | - | Piroxicam | - |

| Pyrimidine derivatives | COX-2 | 0.16 - 0.20 | Celecoxib | ~1.11 |

| 1,3,4-Oxadiazole derivatives | COX-2 | 2.30 - 6.13 | Indomethacin | 24.60 |

Table 2: In vitro COX inhibitory activity of related heterocyclic compounds. Note: Data for structurally related pyrimidine and oxadiazole derivatives are presented to indicate the potential for COX inhibition within this class of compounds.

Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol describes a common method to screen for COX-1 and COX-2 inhibitors.

Principle: The peroxidase activity of COX enzymes is measured colorimetrically by monitoring the oxidation of a chromogenic substrate, such as N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD), in the presence of arachidonic acid.

Materials:

-

Ovine COX-1 or human recombinant COX-2 enzyme

-

Reaction Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

-

Heme

-

TMPD

-

Arachidonic acid

-

Test compounds (this compound derivatives)

-

Known COX inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare working solutions of the enzyme, heme, TMPD, and arachidonic acid in the reaction buffer.

-

Assay Setup:

-

To each well, add the reaction buffer.

-

Add the test compound at various concentrations.

-

Add the heme and the COX enzyme (either COX-1 or COX-2).

-

-

Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add arachidonic acid to all wells to start the reaction.

-

Measurement: Immediately measure the absorbance at 590 nm kinetically for 2-5 minutes.

-

Calculation: Determine the rate of reaction from the linear portion of the absorbance curve. Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).

-

IC50 Determination: Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Signaling Pathway: NF-κB Inhibition

A key mechanism underlying the anti-inflammatory effects of many compounds is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2][3][4] This pathway plays a central role in regulating the expression of pro-inflammatory genes.[1]

Figure 2. Inhibition of the NF-κB signaling pathway.

Neuroprotective Activity

Neurodegenerative diseases are often characterized by neuronal cell death induced by oxidative stress and neuroinflammation. This compound derivatives have shown significant potential in protecting neurons from such damage.

Quantitative Neuroprotective Activity Data

The neuroprotective effects can be quantified by measuring the concentration of the compound required to achieve 50% of the maximum protective effect (EC50) in cell-based assays.

| Derivative | Cell Line | Neurotoxin | EC50 (µM) |

| 3-EA | Cortical Cells | Glutamate | 10 - 100 |

| 3-EA | Cortical Cells | Oxygen-Glucose Deprivation | 10 - 100 |

Table 3: In vitro neuroprotective effects of a 3-hydroxypyridine derivative (3-EA). Note: 3-EA is 2-ethyl-6-methyl-3-hydroxypyridinium gammalactone-2,3-dehydro-L-gulonate.

Experimental Protocol: Neuroprotection Assay in SH-SY5Y Cells

This protocol describes a method for evaluating the neuroprotective effects of test compounds against a neurotoxin in the human neuroblastoma SH-SY5Y cell line.[5][6][7][8][9]

Principle: SH-SY5Y cells are a widely used in vitro model for neurodegenerative diseases. The neuroprotective effect of a compound is assessed by its ability to rescue cells from death induced by a neurotoxin, such as 6-hydroxydopamine (6-OHDA) or H₂O₂. Cell viability is typically measured using the MTT assay.

Materials:

-

SH-SY5Y human neuroblastoma cells

-

DMEM/F12 medium supplemented with FBS and antibiotics

-

Test compounds (this compound derivatives)

-

Neurotoxin (e.g., 6-OHDA or H₂O₂)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

DMSO

-

96-well plates

-

Plate reader

Procedure:

-

Cell Seeding: Seed SH-SY5Y cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 2-24 hours.

-

Induction of Neurotoxicity: Add the neurotoxin to the wells (except for the control wells) and incubate for 24 hours.

-

MTT Assay:

-

Remove the medium and add fresh medium containing MTT solution (0.5 mg/mL).

-

Incubate for 4 hours at 37°C to allow the formation of formazan crystals.

-

Solubilize the formazan crystals by adding DMSO.

-

-

Measurement: Measure the absorbance at 570 nm using a plate reader.

-

Calculation: Express the cell viability as a percentage of the control (untreated cells) and determine the EC50 value of the test compound.

Signaling Pathway: Modulation of Apoptosis

This compound derivatives can exert their neuroprotective effects by modulating apoptotic signaling pathways, thereby preventing programmed cell death.[1][10][11][12][13]

Figure 3. Modulation of the intrinsic and extrinsic apoptotic pathways.

Antimicrobial Activity

The emergence of drug-resistant pathogens necessitates the development of novel antimicrobial agents. This compound derivatives have shown promising activity against a range of bacteria.

Quantitative Antimicrobial Activity Data

The antimicrobial efficacy is typically reported as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

| Derivative Type | Bacterial Strain | MIC (µg/mL) | Reference Drug | Reference MIC (µg/mL) |

| 5-methylpyridinium derivatives | S. aureus | 4 - 16 | Ceftazidime | - |

| 5-methylpyridinium derivatives | E. coli | 16 | Ceftazidime | - |

| 3-(3-pyridyl)-oxazolidinone-5-methyl ester derivatives | B. subtilis | 16 | - | - |

| 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives | Gram-positive bacteria | 0.25 - 32 | Linezolid | - |

Table 4: In vitro antimicrobial activity of pyridine derivatives.

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol details the broth microdilution method for determining the MIC of antimicrobial compounds.

Principle: Serial dilutions of the test compound are incubated with a standardized inoculum of bacteria in a liquid growth medium. The MIC is determined as the lowest concentration of the compound that prevents visible bacterial growth.

Materials:

-

Test compounds (this compound derivatives)

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Mueller-Hinton Broth (MHB)

-

Sterile 96-well microtiter plates

-

Standard antibiotic (e.g., Ciprofloxacin)

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Spectrophotometer

Procedure:

-

Preparation of Compound Dilutions: Prepare a stock solution of the test compound and perform two-fold serial dilutions in MHB in the wells of a 96-well plate.

-

Inoculum Preparation: Prepare a bacterial suspension in sterile saline and adjust its turbidity to that of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add the diluted bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria with no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be determined visually or by measuring the optical density at 600 nm.

Experimental Workflow

Figure 4. Workflow for MIC determination by broth microdilution.

Structure-Activity Relationships (SAR)

The biological activity of this compound derivatives can be significantly influenced by the nature and position of substituents on the pyridine ring and any appended functionalities. A general understanding of SAR can guide the design of more potent and selective analogs.

-

Antioxidant Activity: The presence of the 3-hydroxyl group is critical for free radical scavenging. Electron-donating groups on the pyridine ring can enhance this activity.

-

Anti-inflammatory Activity: The introduction of bulky hydrophobic groups can improve binding to the active site of COX enzymes, leading to increased inhibitory potency.

-

Neuroprotective Activity: Lipophilicity plays a crucial role in the ability of these compounds to cross the blood-brain barrier. Specific substitutions can also enhance interactions with targets involved in apoptotic pathways.

-

Antimicrobial Activity: The overall charge, size, and electronic properties of the molecule, as well as the presence of specific pharmacophores (e.g., thiazole, oxazolidinone), can dictate the spectrum and potency of antimicrobial activity. For instance, the presence of certain groups can enhance the interaction with bacterial cell walls or intracellular targets.

Conclusion

This compound derivatives constitute a promising class of compounds with a diverse array of biological activities. Their potent antioxidant, anti-inflammatory, neuroprotective, and antimicrobial properties make them attractive candidates for the development of novel therapeutic agents for a wide range of diseases. This technical guide has provided a comprehensive overview of their key biological activities, supported by quantitative data, detailed experimental protocols, and mechanistic insights into their signaling pathways. Further research focusing on the optimization of this scaffold through medicinal chemistry efforts, guided by a deeper understanding of their structure-activity relationships, is warranted to unlock their full therapeutic potential.

References

- 1. Induction of Apoptotic Signaling Pathways by 3’ methyl ATP in Different Malignant Cells: in vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. globalsciencebooks.info [globalsciencebooks.info]

- 5. benchchem.com [benchchem.com]

- 6. 2.11. Neuroprotection Studies in the SH-SY5Y Human Neuroblastoma Cell Line [bio-protocol.org]

- 7. researchgate.net [researchgate.net]

- 8. noropsikiyatriarsivi.com [noropsikiyatriarsivi.com]

- 9. Neuroprotective effects of anthocyanins and their in vivo metabolites in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | The Modulation of Apoptotic Pathways by Gammaherpesviruses [frontiersin.org]

- 13. β-Elemene piperazine derivatives induce apoptosis in human leukemia cells through downregulation of c-FLIP and generation of ROS - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatile Scafford: 3-Hydroxy-5-methylpyridine as a Cornerstone in Organic Synthesis

For Immediate Release

[City, State] – 3-Hydroxy-5-methylpyridine, a readily available pyridinol derivative, is emerging as a pivotal building block in organic synthesis, enabling the construction of a diverse array of complex molecules for the pharmaceutical, agrochemical, and materials science sectors. This technical guide provides an in-depth overview of its reactivity, supported by detailed experimental protocols and quantitative data, offering researchers and drug development professionals a comprehensive resource for leveraging this versatile scaffold.

Core Properties and Reactivity

This compound (CAS No. 42732-49-0) possesses a unique combination of a nucleophilic hydroxyl group and an electron-rich aromatic ring, making it amenable to a wide range of chemical transformations. The pyridine nitrogen also offers a site for quaternization, further expanding its synthetic utility.

Key Synthetic Transformations

This guide focuses on several key classes of reactions that highlight the synthetic potential of this compound.

Electrophilic Aromatic Substitution: Nitration

The pyridine ring of this compound can undergo electrophilic aromatic substitution. A prime example is its nitration to produce 3-hydroxy-5-methyl-2-nitropyridine, a valuable intermediate for further functionalization.[1]

Experimental Protocol: Nitration of this compound [1]

To a solution of this compound in concentrated sulfuric acid, a mixture of nitric acid and concentrated sulfuric acid is added dropwise while maintaining the temperature between 40-45°C. The reaction mixture is stirred for several hours and then poured onto ice. The resulting precipitate is collected, washed, and dried to yield 3-hydroxy-5-methyl-2-nitropyridine.

| Reaction | Reagents | Conditions | Yield | Reference |

| Nitration | HNO₃, H₂SO₄ | 40-45°C | 76% | [1] |

A logical workflow for the nitration process is depicted below:

O-Alkylation via Williamson Ether Synthesis

The hydroxyl group of this compound readily participates in Williamson ether synthesis to form a variety of 3-alkoxy-5-methylpyridine derivatives. This reaction typically involves the deprotonation of the hydroxyl group with a base, followed by nucleophilic attack on an alkyl halide.

General Experimental Protocol: O-Alkylation of this compound

To a solution of this compound in a suitable solvent such as DMF or acetonitrile, a base (e.g., NaH, K₂CO₃) is added. The mixture is stirred at room temperature, followed by the addition of the desired alkyl halide. The reaction is then heated to 50-100°C and monitored by TLC. After completion, the reaction is quenched with water and the product is extracted with an organic solvent.

| Reaction | Base | Alkyl Halide | Solvent | Temperature | Typical Yield |

| O-Alkylation | NaH | R-X | DMF | 50-100°C | 50-95% |

| O-Alkylation | K₂CO₃ | R-X | Acetonitrile | 50-100°C | 50-95% |

The general pathway for O-alkylation is as follows:

Palladium-Catalyzed Cross-Coupling Reactions

For further elaboration, this compound can be converted to its corresponding halide or triflate, opening the door to a variety of powerful palladium-catalyzed cross-coupling reactions.

1. Suzuki-Miyaura Coupling: This reaction enables the formation of C-C bonds by coupling an organoboron reagent with a halide or triflate. 3-Bromo-5-methylpyridine, which can be synthesized from 3-amino-5-methylpyridine, is a suitable substrate.

General Experimental Protocol: Suzuki-Miyaura Coupling

A mixture of the 3-halo-5-methylpyridine derivative, a boronic acid or ester, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₃PO₄) in a suitable solvent system (e.g., 1,4-dioxane/water) is heated under an inert atmosphere. The reaction progress is monitored by chromatography. Upon completion, the product is isolated through extraction and purification.

2. Buchwald-Hartwig Amination: This method is instrumental for the formation of C-N bonds, coupling an amine with an aryl halide.

General Experimental Protocol: Buchwald-Hartwig Amination

In a glovebox or under an inert atmosphere, the 3-halo-5-methylpyridine, an amine, a palladium precatalyst, a suitable phosphine ligand (e.g., BINAP, Xantphos), and a base (e.g., NaOtBu, Cs₂CO₃) are combined in an appropriate solvent (e.g., toluene, dioxane). The mixture is heated until the starting material is consumed. The product is then isolated via standard workup and purification procedures.

3. Sonogashira Coupling: This reaction facilitates the formation of C-C triple bonds by coupling a terminal alkyne with an aryl halide.

General Experimental Protocol: Sonogashira Coupling

To a degassed solution of the 3-halo-5-methylpyridine and a terminal alkyne in a solvent such as triethylamine or THF, a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI) are added. The reaction is typically stirred at room temperature. After completion, the reaction mixture is worked up to isolate the alkynylated pyridine product.

A summary of typical conditions for these cross-coupling reactions is presented below:

| Coupling Reaction | Catalyst/Ligand | Base | Solvent | Temperature |

| Suzuki-Miyaura | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95°C |

| Buchwald-Hartwig | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 110°C |

| Sonogashira | Pd(PPh₃)₄ / CuI | Et₃N | THF/Et₃N | Room Temp. |

The logical relationship of these transformations starting from this compound is illustrated in the following diagram:

Applications in the Synthesis of Bioactive Molecules

Derivatives of this compound are precursors to a variety of biologically active compounds. For instance, nitropyridine derivatives are utilized in the synthesis of potent Janus kinase 2 (JAK2) inhibitors.[2] The 3-alkylpyridine scaffold is found in a class of marine alkaloids with demonstrated anticancer and antibiotic activities.

While specific signaling pathways for derivatives of this compound are not extensively documented, the known biological activities of related pyridine-containing molecules suggest potential interactions with a range of cellular targets, including kinases and G-protein coupled receptors. Further research into the biological effects of novel compounds derived from this building block is a promising area of investigation.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its rich chemistry allows for the efficient construction of a wide range of functionalized pyridine derivatives. The experimental protocols and data presented in this guide are intended to facilitate its broader application in the discovery and development of new chemical entities with significant potential in medicine and beyond.

References

Spectroscopic Profile of 3-Hydroxy-5-methylpyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 3-Hydroxy-5-methylpyridine (also known as 5-Methylpyridin-3-ol), a molecule of interest in medicinal chemistry and materials science. This document presents a summary of its mass spectrometry, infrared, and nuclear magnetic resonance spectroscopic properties, complete with detailed experimental protocols and a workflow for spectroscopic analysis.

Core Spectroscopic Data

Table 1: Mass Spectrometry Data

| Parameter | Value | Source |

| Ionization Mode | Electron Ionization (EI) | Experimental |

| Molecular Ion (M⁺) | m/z 109 | [4] |

Table 2: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |

| H2 | 8.1 - 8.3 | s | - |

| H4 | 7.1 - 7.3 | s | - |

| H6 | 8.0 - 8.2 | s | - |

| -CH₃ | 2.2 - 2.4 | s | - |

| -OH | 9.5 - 10.5 | br s | - |

Table 3: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 | 140 - 145 |

| C3 | 150 - 155 |

| C4 | 125 - 130 |

| C5 | 130 - 135 |

| C6 | 140 - 145 |

| -CH₃ | 17 - 20 |

Table 4: Predicted Infrared (IR) Spectroscopy Data

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (phenolic) | 3200 - 3600 | Broad, Strong |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C-H stretch (aliphatic, -CH₃) | 2850 - 3000 | Medium |

| C=C and C=N stretching (aromatic ring) | 1450 - 1600 | Medium-Strong |

| O-H bend (in-plane) | 1330 - 1440 | Medium |

| C-O stretch (phenolic) | 1150 - 1250 | Strong |

| C-H bend (out-of-plane) | 700 - 900 | Strong |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh approximately 10-20 mg of high-purity this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Spectroscopy:

-

Instrument: 500 MHz NMR Spectrometer.

-

Solvent: DMSO-d₆.

-

Temperature: 298 K.

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16-64.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-12 ppm.

-

Data Processing: Fourier transform the acquired free induction decay (FID), phase correct the spectrum, and reference the solvent peak (δ ≈ 2.50 ppm).

-

-

¹³C NMR Spectroscopy:

-

Instrument: 125 MHz NMR Spectrometer.

-

Solvent: DMSO-d₆.

-

Temperature: 298 K.

-

Pulse Program: Proton-decoupled single-pulse sequence.

-

Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C).

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-200 ppm.

-

Data Processing: Fourier transform the FID, phase correct the spectrum, and reference the solvent peak (δ ≈ 39.52 ppm).

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the powdered this compound sample directly onto the ATR crystal.

-

-

Data Acquisition:

-

Instrument: Fourier Transform Infrared (FTIR) Spectrometer with an ATR accessory.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A background spectrum of the clean, empty ATR crystal should be recorded prior to sample analysis.

-

Data Presentation: The spectrum is typically presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

-

Mass Spectrometry (MS)

-

Sample Introduction:

-

For a volatile and thermally stable compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method.

-

Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).

-

Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.

-

-

Gas Chromatography (GC) Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium.

-

Inlet Temperature: 250 °C.

-

Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp to a high temperature (e.g., 280 °C) to ensure elution of the compound.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 40-400.

-

Data Analysis: The resulting mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of an organic compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

In-Depth Technical Guide: Potential Therapeutic Targets of 3-Hydroxy-5-methylpyridine and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Hydroxy-5-methylpyridine and its derivatives, most notably Emoxypine (also known as Mexidol), represent a class of compounds with a broad spectrum of pharmacological activities. This technical guide consolidates the current understanding of their potential therapeutic targets, focusing on the molecular mechanisms that underpin their antioxidant, neuroprotective, and anti-inflammatory effects. This document provides a comprehensive overview of the key signaling pathways, quantitative data on their biological activity where available, and detailed experimental protocols for the assays cited. The information is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Introduction

This compound is a heterocyclic aromatic compound. While it serves as a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals, its derivatives, particularly the succinate salt known as Emoxypine or Mexidol, have garnered significant attention for their therapeutic potential. Emoxypine is recognized for its antioxidant, membrane-protective, and antihypoxic properties, and is utilized in clinical practice in some countries for conditions such as anxiety, cognitive disorders, and cerebral circulatory disturbances. This guide delves into the core molecular targets and mechanisms of action that confer these therapeutic effects.

Key Therapeutic Targets and Mechanisms of Action

The therapeutic efficacy of this compound derivatives, particularly Emoxypine, stems from their multi-target engagement. The primary mechanisms can be categorized as follows:

Antioxidant and Membrane-Protective Effects

Emoxypine is a potent inhibitor of free-radical oxidation.[1][2] Its antioxidant activity is a cornerstone of its therapeutic action and is achieved through several mechanisms:

-

Direct Radical Scavenging: The 3-hydroxypyridine structure enables the direct scavenging of reactive oxygen species (ROS).

-

Inhibition of Lipid Peroxidation: Emoxypine effectively inhibits the oxidation of biomembrane lipids, thereby preserving the structural and functional integrity of cell membranes.[3]

-

Modulation of Endogenous Antioxidant Enzymes: Emoxypine has been shown to increase the activity of key antioxidant enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).[1][2]

Mitochondrial Regulation

Mitochondria are central to Emoxypine's mechanism of action, where it exerts protective and function-enhancing effects:

-

NADH-Ubiquinone System: The NADH-ubiquinone system of the mitochondrial respiratory chain has been identified as a target for Mexidol.[1]

-

Succinate-Mediated Effects: The succinate component of Emoxypine serves as an energy-rich substrate for succinate dehydrogenase (Complex II) in the electron transport chain. This is particularly beneficial under hypoxic conditions, as it can help maintain ATP synthesis.[1]

-

Induction of Mitochondrial Biogenesis: Emoxypine treatment has been shown to induce the expression of peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), a master regulator of mitochondrial biogenesis.[4][5][6] This leads to an increase in the expression of downstream targets like Nuclear Respiratory Factor 1 (NRF1) and Mitochondrial Transcription Factor A (TFAM), ultimately promoting the formation of new mitochondria.[4]

-

SUCNR1 Activation: The succinate moiety of Emoxypine can activate the succinate receptor 1 (SUCNR1), a G-protein coupled receptor.[5][6] Activation of SUCNR1 is linked to various cellular responses, including the modulation of inflammation and cellular metabolism.

Neuromodulatory Effects

Emoxypine exhibits significant neuromodulatory properties through its interaction with key neurotransmitter systems:

-

GABAergic System: Emoxypine has been shown to increase the binding affinity of ligands to the GABA-benzodiazepine receptor complex, suggesting a positive allosteric modulatory effect.[1] This action likely contributes to its anxiolytic and anticonvulsant properties.

-

Glutamatergic System: Emoxypine can suppress ion currents through the N-methyl-D-aspartate (NMDA) receptor complex.[1] This inhibitory effect on NMDA receptors is crucial for its neuroprotective action against glutamate-induced excitotoxicity, a key pathological process in various neurological disorders.[7]

Anti-Inflammatory Action

Recent evidence points to the anti-inflammatory properties of Emoxypine, mediated by the inhibition of key inflammatory signaling pathways:

-

NLRP3 Inflammasome Inhibition: Emoxypine succinate has been demonstrated to modulate the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome pathway.[8] By inhibiting the activation of the NLRP3 inflammasome, Emoxypine can reduce the production of pro-inflammatory cytokines such as IL-1β.

Iron Chelation

Emoxypine and its derivatives possess iron-chelating properties.[1] By binding to excess iron, they can prevent the generation of highly reactive hydroxyl radicals via the Fenton reaction, a significant source of oxidative stress in various pathological conditions, including neurodegenerative diseases.[1]

Quantitative Data on Biological Activity

While extensive qualitative data exists, specific quantitative measures of potency such as IC50, Ki, or EC50 values for this compound derivatives are not consistently reported across the literature. The following tables summarize the available quantitative data.

Table 1: Antioxidant and Radical Scavenging Activity

| Compound | Assay | Result | Reference |

| Mexidol | Reaction with peroxyl radicals of 1,4-dioxane | Rate constant (k) = (2.1 ± 0.3) × 10⁴ M⁻¹s⁻¹ | [9] |

Table 2: Receptor Modulation

| Compound | Target | Assay | Result (EC50/pEC50) | Reference |

| Succinic Acid | SUCNR1 | cAMP reduction | pEC50 = 4.54 ± 0.08 (EC50 = 29 μM) | [10] |

| cis-Epoxysuccinic acid (Agonist) | SUCNR1 | cAMP reduction | pEC50 = 5.57 ± 0.02 (EC50 = 2.7 μM) | [10] |

Note: Data for succinic acid and a potent agonist are provided for context on SUCNR1 activation, as specific EC50 values for Emoxypine on this receptor were not found.

Table 3: In Vivo Dose-Dependent Effects

| Compound | Model | Effect | Dose | Reference |

| Mexidol | Male Albino Rats (Skin Ischemia) | Decreased aspartate transaminase and creatine phosphokinase | 25 mg/kg (3 days) | [1] |

| Mexidol | Young and Aging Male Rats | Dose-dependent induction of SUCNR1 and PGC-1α | 40 and 100 mg/kg (20 days, intraperitoneally) | [4] |

| Emoxypine succinate | Zebrafish (Iron Overload-Induced Neuroinflammation) | Significant reduction in pro-inflammatory markers (IL-1β, TNF-α, CDK-5, GSK-3β, and NLRP3) | 4, 8, and 12 mg/L (14 days) | [8] |

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathways

Caption: Antioxidant and cytoprotective signaling pathway of Emoxypine.

Caption: Mitochondrial regulatory pathway of Emoxypine succinate.

Caption: Neuromodulatory and anti-inflammatory pathways of Emoxypine.

Experimental Workflows

Caption: Workflow for assessing antioxidant enzyme activity.

Caption: Western blot workflow for PGC-1α expression analysis.

Detailed Experimental Protocols

Lipid Peroxidation Inhibition Assay (TBARS Method)

This protocol assesses the ability of a compound to inhibit lipid peroxidation in a biological sample, often by measuring malondialdehyde (MDA), a product of lipid peroxidation.

Materials:

-

Tissue homogenate (e.g., rat liver)

-

Phosphate buffered saline (PBS), pH 7.4

-

Test compound (Emoxypine) solution

-

10% (w/v) Trichloroacetic acid (TCA)

-

0.67% (w/v) Thiobarbituric acid (TBA) solution

-

MDA standard for calibration curve

Procedure:

-

Prepare tissue homogenate in cold PBS.

-

Incubate the homogenate with the test compound at various concentrations for a specified time at 37°C. A control group without the test compound should be included.

-

Induce lipid peroxidation (e.g., by adding FeSO₄/ascorbate).

-

Stop the reaction by adding TCA, followed by centrifugation to precipitate proteins.

-

Add TBA solution to the supernatant and heat at 95°C for 60 minutes to form the MDA-TBA adduct.

-

Cool the samples and measure the absorbance of the pink chromogen at 532 nm.

-

Calculate the concentration of MDA from a standard curve.

-

Express the inhibition of lipid peroxidation as a percentage relative to the control.

Superoxide Dismutase (SOD) Activity Assay

This assay measures the activity of SOD by its ability to inhibit the reduction of a chromogenic reagent by superoxide radicals.

Materials:

-

Cell or tissue lysate

-

Assay buffer

-

Xanthine oxidase (to generate superoxide radicals)

-

Xanthine (substrate for xanthine oxidase)

-

WST-1 (or similar tetrazolium salt that forms a colored formazan upon reduction)

-

SOD standard for calibration curve

Procedure:

-

Prepare cell or tissue lysates from control and Emoxypine-treated samples.

-

In a 96-well plate, add the sample lysate.

-

Add the reaction mixture containing xanthine and WST-1.

-

Initiate the reaction by adding xanthine oxidase.

-

Incubate at room temperature for 20-30 minutes.

-

Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1 formazan).

-

The SOD activity is inversely proportional to the amount of formazan produced.

-

Calculate the SOD activity from a standard curve and express as units per milligram of protein.

Western Blot for PGC-1α Expression

This protocol details the detection and quantification of PGC-1α protein expression in cell or tissue samples.

Materials:

-

Cell or tissue lysates

-

Lysis buffer with protease and phosphatase inhibitors

-

Protein assay reagent (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against PGC-1α

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Prepare protein lysates from control and Emoxypine-treated cells or tissues.

-

Determine the protein concentration of each lysate.

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody specific for PGC-1α overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Perform densitometric analysis of the protein bands and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion and Future Directions

This compound and its derivatives, exemplified by Emoxypine, are pleiotropic agents that engage multiple therapeutic targets to exert their beneficial effects. Their ability to mitigate oxidative stress, enhance mitochondrial function, modulate key neurotransmitter systems, and suppress inflammation underscores their potential in a wide range of pathological conditions, particularly those affecting the central nervous system.

While the mechanisms of action are increasingly understood, a significant gap remains in the availability of robust quantitative data (IC50, Ki, EC50) for many of the identified targets. Future research should focus on generating these quantitative metrics to enable a more precise comparison with other therapeutic agents and to facilitate structure-activity relationship studies for the development of next-generation 3-hydroxypyridine derivatives with enhanced potency and selectivity. Furthermore, continued exploration of their clinical efficacy in well-controlled, large-scale trials is essential to fully realize the therapeutic potential of this versatile class of compounds.

References

- 1. Promising effects of emoxypine and its succinate derivative in the management of various diseases-with insights on recent patent applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medkoo.com [medkoo.com]

- 4. [The effect of Mexidol on cerebral mitochondriogenesis at a young age and during aging] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mediasphera.ru [mediasphera.ru]

- 6. [The known and new ideas about the mechanism of action and the spectrum of effects of Mexidol] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Molecular mechanisms of NMDA receptor-mediated excitotoxicity: implications for neuroprotective therapeutics for stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Emoxypine succinate modulates behavioral and molecular responses in zebrafish model of iron Overload-Induced neuroinflammation via CDK5/GSK3- β and NLRP3 inflammasome pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Identification and pharmacological characterization of succinate receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Hydroxy-5-methylpyridine: Discovery, Synthesis, and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Hydroxy-5-methylpyridine (also known as 5-methylpyridin-3-ol or 3-hydroxy-5-picoline), a heterocyclic organic compound with significant potential in medicinal chemistry and materials science. This document details its discovery and historical context, outlines plausible synthetic routes with experimental protocols, presents its physicochemical properties in a structured format, and explores its potential biological significance.

Introduction

This compound belongs to the lutidine (dimethylpyridine) family of compounds, which were first isolated from Dippel's oil by Thomas Anderson in 1851.[1] As a substituted pyridine, its chemical properties are influenced by the electron-donating methyl group and the electron-withdrawing hydroxyl group on the pyridine ring. This unique electronic and structural arrangement makes it a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. For instance, it is a precursor in the preparation of 3-hydroxy-5-methyl-2-nitropyridine through a nitration reaction.[2][3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in various experimental settings.

| Property | Value | Source |

| CAS Number | 42732-49-0 | [2][4] |

| Molecular Formula | C6H7NO | [4][5] |

| Molecular Weight | 109.13 g/mol | [4][5] |

| Appearance | Pale yellow to pale cream to brown powder | [3] |

| Melting Point | 132.5-141.5 °C | [3] |

| Solubility | Slightly soluble in water | [2] |

| IUPAC Name | 5-methylpyridin-3-ol | [3] |

| Alternate Names | 3-Hydroxy-5-picoline; 5-Hydroxy-3-picoline | [4] |

Synthesis of this compound

Proposed Synthesis Route 1: Hydrolysis of 5-Methylpyridine-3-sulfonic Acid

This method is analogous to the industrial preparation of 3-hydroxypyridine from pyridine-3-sulfonic acid.[6] The process involves the sulfonation of 3-methylpyridine (γ-picoline) followed by hydrolysis of the resulting 5-methylpyridine-3-sulfonic acid under high temperature and pressure in the presence of a strong base.

Experimental Protocol (Adapted from the synthesis of 3-hydroxypyridine):

-

Sulfonation of 3-Methylpyridine: 3-Methylpyridine is reacted with fuming sulfuric acid (oleum) to introduce a sulfonic acid group at the 3-position. The reaction temperature and time need to be carefully controlled to favor the desired isomer.

-

Formation of the Alkali Metal Salt: The resulting 5-methylpyridine-3-sulfonic acid is neutralized with a mixture of sodium and potassium hydroxides to form the corresponding alkali metal salts.

-

Hydrolysis: The mixture of alkali metal salts is charged into a high-pressure reactor (autoclave or rocker bomb) with water and a catalyst such as potassium chloride. The reactor is sealed and heated to approximately 240-260 °C for several hours, with the pressure reaching around 8 atmospheres.[6]

-

Work-up and Isolation: After cooling, the reaction mixture is diluted with water, and the pH is adjusted to the isoelectric point of this compound (around pH 8.5) using a strong acid like hydrochloric acid.[6] The solution can then be decolorized with activated charcoal. Upon cooling, the product crystallizes and can be collected by filtration, washed with cold water, and dried.

Logical Workflow for Proposed Synthesis Route 1:

Caption: Proposed synthesis of this compound via hydrolysis.

Proposed Synthesis Route 2: Diazotization of 3-Amino-5-methylpyridine

This is a classic method for converting an aromatic amine to a hydroxyl group. It involves the formation of a diazonium salt from 3-amino-5-methylpyridine, which is then hydrolyzed to the desired product.

Experimental Protocol (General Procedure):

-

Diazotization: 3-Amino-5-methylpyridine is dissolved in an acidic solution (e.g., dilute sulfuric acid or hydrochloric acid) and cooled to 0-5 °C in an ice bath. A solution of sodium nitrite in water is then added dropwise while maintaining the low temperature. This reaction forms the unstable 5-methylpyridine-3-diazonium salt.

-

Hydrolysis: The diazonium salt solution is then gently warmed. The diazonium group is a good leaving group and is displaced by water, leading to the formation of this compound and the evolution of nitrogen gas.

-

Isolation and Purification: The reaction mixture is neutralized with a base to precipitate the product. The crude product can be collected by filtration and purified by recrystallization from a suitable solvent.

Logical Workflow for Proposed Synthesis Route 2:

Caption: Proposed synthesis of this compound via diazotization.

Biological Activity and Potential Signaling Pathways

While direct studies on the biological activity and signaling pathways of this compound are limited in the available literature, some inferences can be drawn from related compounds.

Some sources suggest that this compound may have antiviral properties, specifically against the influenza virus.[5] It has also been mentioned in the context of being a product of purine metabolism by certain bacteria and having mineralization properties.[5]

A study on the in vitro metabolism of the related compound 2-amino-3-methylpyridine by rabbit hepatic microsomes identified 2-amino-3-methyl-5-hydroxypyridine as a C-oxidation product.[7] This metabolic process is mediated by cytochrome P450 isozymes, specifically suggesting the involvement of CYP3A and/or CYP1A.[7] This indicates that if this compound were to be introduced into a biological system, it could potentially interact with or be a substrate for cytochrome P450 enzymes.

Potential Metabolic Pathway Involvement:

Caption: Potential metabolic interaction of this compound.

Further research is required to elucidate the specific biological activities and signaling pathways associated with this compound.

Conclusion

This compound is a pyridine derivative with a rich historical context within the broader class of lutidines. While specific details of its initial discovery are not prominent, established synthetic methodologies for related compounds provide a clear path for its preparation in a laboratory setting. Its physicochemical properties are well-defined, providing a solid foundation for its use in research and development. The preliminary indications of biological activity, particularly its potential interaction with metabolic enzymes, suggest that this compound could be a valuable scaffold for the design of novel therapeutic agents. This technical guide serves as a foundational resource for scientists and researchers interested in exploring the potential of this intriguing molecule.

References

- 1. Lutidine - Wikipedia [en.wikipedia.org]

- 2. This compound | 42732-49-0 [chemicalbook.com]

- 3. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. scbt.com [scbt.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. US3218330A - Preparation of 3-hydroxypyridine - Google Patents [patents.google.com]

- 7. Comutagenesis-III. In vitro metabolism of 2-amino-3-methylpyridine: the effect of various potential inhibitors, activators and inducers - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Protocol for the Nitration of 3-Hydroxy-5-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract